molecular formula C10H13ClO B8315232 2-Benzyloxy-1-chloropropane

2-Benzyloxy-1-chloropropane

Cat. No.: B8315232
M. Wt: 184.66 g/mol
InChI Key: KDRZXVRESGCJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyloxy-1-chloropropane is an organochlorine compound featuring a propane backbone with a benzyloxy group at the C2 position and a chlorine atom at the C1 position. Its molecular formula is C₁₀H₁₁ClO, and it belongs to the class of aromatic ethers with halogen substituents. The benzyloxy group enhances solubility in organic solvents, while the chlorine atom contributes to electrophilic reactivity, enabling participation in substitution or elimination reactions.

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

1-chloropropan-2-yloxymethylbenzene

InChI

InChI=1S/C10H13ClO/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

KDRZXVRESGCJBK-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)OCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Higher purity (98%) in 2-Chloro-4-fluoroanisole may reflect optimized synthetic protocols for halogenated anisoles .

Research Findings and Implications

Halogen Effects : Chlorine in this compound likely increases electrophilicity at the C1 position, similar to chloro-substituted aromatics like 2-Chloro-4-fluoroanisole , which undergo regioselective substitution .

Ether Stability : Benzyl ethers are generally more stable toward hydrolysis than methyl or ethyl ethers. This contrasts with BD6077 (amide-containing), where the amide group may confer susceptibility to acidic/basic conditions .

Synthetic Utility : The absence of amine or amide groups in this compound limits its use in condensation reactions compared to N-(2-Methoxybenzyl)propan-1-amine , which is suited for imine or urea synthesis .

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